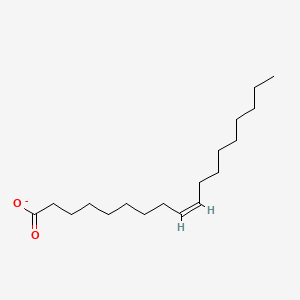![molecular formula C13H28N4O2 B1233986 (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine](/img/structure/B1233986.png)
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine: is a chemical compound with the molecular formula C13H28N4O2. It is known for its use in radiopharmaceuticals, particularly in the imaging of regional cerebral blood flow using single photon emission computed tomography (SPECT). The compound exists in two isomeric forms: d,l and meso, each exhibiting different properties in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves several steps. One efficient route includes nucleophilic substitution (SN2) reactions of 2,2-dimethylpropane-1,3-diamine with methyl-2-chloropropanoate, followed by protection with benzylchloroformate (Cbz). Subsequent steps involve Weinreb amide formation, methylation using Grignard reagent, oxime formation with a ketone group, and deprotection of the Cbz group by hydrogenolysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves similar multi-step processes as described above, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl-2-chloropropanoate and Grignard reagents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxime derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in radiopharmaceuticals for imaging regional cerebral blood flow in SPECT.
Industry: Applied in the extraction and separation of rare earth metals and other metal ions.
Wirkmechanismus
The mechanism of action of (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine involves its ability to chelate metal ions, particularly technetium-99m. This chelation forms a stable complex that can be used in imaging techniques. The compound’s lipophilic nature allows it to cross cell membranes, where it is converted into a hydrophilic complex by reducing agents such as glutathione, leading to its retention within cells .
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used in the treatment of organophosphate poisoning.
TMB-4 and HI-6: Oximes with similar reactivity and applications in medical treatments.
Uniqueness: (E)-N-[(3R)-3-[(3-{[(2R,3E)-3-(hydroxyimino)butan-2-yl]amino}-2,2-dimethylpropyl)amino]butan-2-ylidene]hydroxylamine is unique due to its specific application in radiopharmaceuticals for cerebral blood flow imaging. Its ability to form stable complexes with technetium-99m and its lipophilic properties make it particularly suitable for this purpose, distinguishing it from other oximes .
Eigenschaften
Molekularformel |
C13H28N4O2 |
|---|---|
Molekulargewicht |
272.39 g/mol |
IUPAC-Name |
(NZ)-N-[(3R)-3-[[3-[[(2R,3Z)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11-,17-12-/t9-,10-/m1/s1 |
InChI-Schlüssel |
BPNZYADGDZPRTK-PYMRXLQTSA-N |
Isomerische SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N\O)/C)C)(C)C)/C(=N\O)/C |
Kanonische SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
Synonyme |
3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))- exametazime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
![(2-Phenylbenzo[h]quinolin-4-yl)-piperidin-1-ium-2-ylmethanol;chloride](/img/structure/B1233906.png)
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)




![(5Z)-2,2-dimethyl-5-[2-(4-methylphenyl)hydrazinylidene]tetrahydro-4H-pyran-4-one](/img/structure/B1233917.png)
![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)



